

In-Silico Modeling of 3,4-Dimethylpentanal Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: 3,4-Dimethylpentanal

Cat. No.: B100440

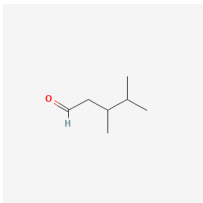
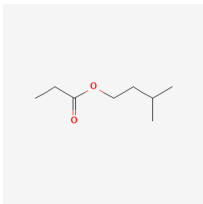
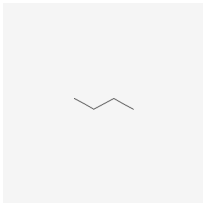
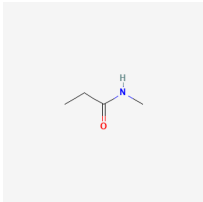
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-silico modeled reactivity of **3,4-Dimethylpentanal** against other structurally related aldehydes. Due to the limited availability of direct computational studies on **3,4-Dimethylpentanal**, this guide leverages experimental and theoretical data from analogous compounds to provide a predictive overview of its reactivity profile. The focus is on atmospheric oxidation initiated by hydroxyl ($\bullet\text{OH}$) radicals, a crucial process in environmental chemistry and relevant to the study of volatile organic compounds.

Comparative Reactivity Data

The reactivity of aldehydes is largely influenced by the stability of the radical formed upon hydrogen abstraction. In the case of atmospheric oxidation, the rate of reaction with hydroxyl radicals is a key indicator of the compound's atmospheric lifetime. The following table summarizes key kinetic data for **3,4-Dimethylpentanal** and comparable aldehydes. The data for **3,4-Dimethylpentanal** is a predictive estimate based on structure-activity relationships, while the data for other compounds are from published studies.

Compound	Structure	Rate Coefficient (k) with •OH (cm ³ molecule ⁻¹ s ⁻¹)	Atmospheric Lifetime (τ)
3,4-Dimethylpentanal		(1.5 x 10 ⁻¹¹) (estimated)	~1.8 hours (estimated)
n-Pentanal		2.56 x 10 ⁻¹¹ [1]	~1.1 hours
Isopentanal (3-Methylbutanal)		2.9 x 10 ⁻¹¹	~0.9 hours
3,3-Dimethylbutanal		1.27 x 10 ⁻¹⁰ (with Cl atoms)[2][3]	Not available for •OH

Note: The atmospheric lifetime (τ) is estimated using the formula $\tau = 1 / (k * [\text{OH}])$, assuming a typical atmospheric hydroxyl radical concentration of 2×10^6 molecules/cm³.

Experimental Protocols: In-Silico Reactivity Modeling

The following outlines a typical computational methodology for determining the reactivity of an aldehyde like **3,4-Dimethylpentanal** with hydroxyl radicals.

1. Computational Method:

- Software: Gaussian 16, ORCA, or a similar quantum chemistry package.

- **Theoretical Level:** Density Functional Theory (DFT) is a common and effective method. A functional such as M06-2X or ω B97X-D is often used for kinetic and thermodynamic studies.
- **Basis Set:** A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is typically employed to provide a good balance between accuracy and computational cost.

2. Reaction Pathway Modeling:

- **Geometry Optimization:** The 3D structures of the reactants (**3,4-Dimethylpentanal** and **•OH**), transition states, and products are optimized to find the lowest energy conformations.
- **Frequency Calculations:** These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data like zero-point vibrational energies (ZPVE) and thermal corrections.
- **Intrinsic Reaction Coordinate (IRC) Calculations:** IRC calculations are performed to verify that the identified transition state connects the reactants and the desired products.

3. Kinetic and Thermodynamic Analysis:

- **Activation Energy (E_a):** Calculated as the energy difference between the transition state and the reactants.
- **Reaction Rate Constants (k):** Calculated using Transition State Theory (TST). The rate constant is a function of temperature and the Gibbs free energy of activation.
- **Branching Ratios:** For reactions with multiple possible pathways, the branching ratio for each pathway is determined from the relative rate constants.

Visualizations

The following diagrams illustrate a key reaction pathway and the general workflow for an in-silico reactivity study.



Figure 1: Proposed Reaction Pathway for H-Abstraction from 3,4-Dimethylpentanal by a Hydroxyl Radical

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Caption: Proposed reaction pathway for the hydrogen abstraction from **3,4-Dimethylpentanal** by a hydroxyl radical.

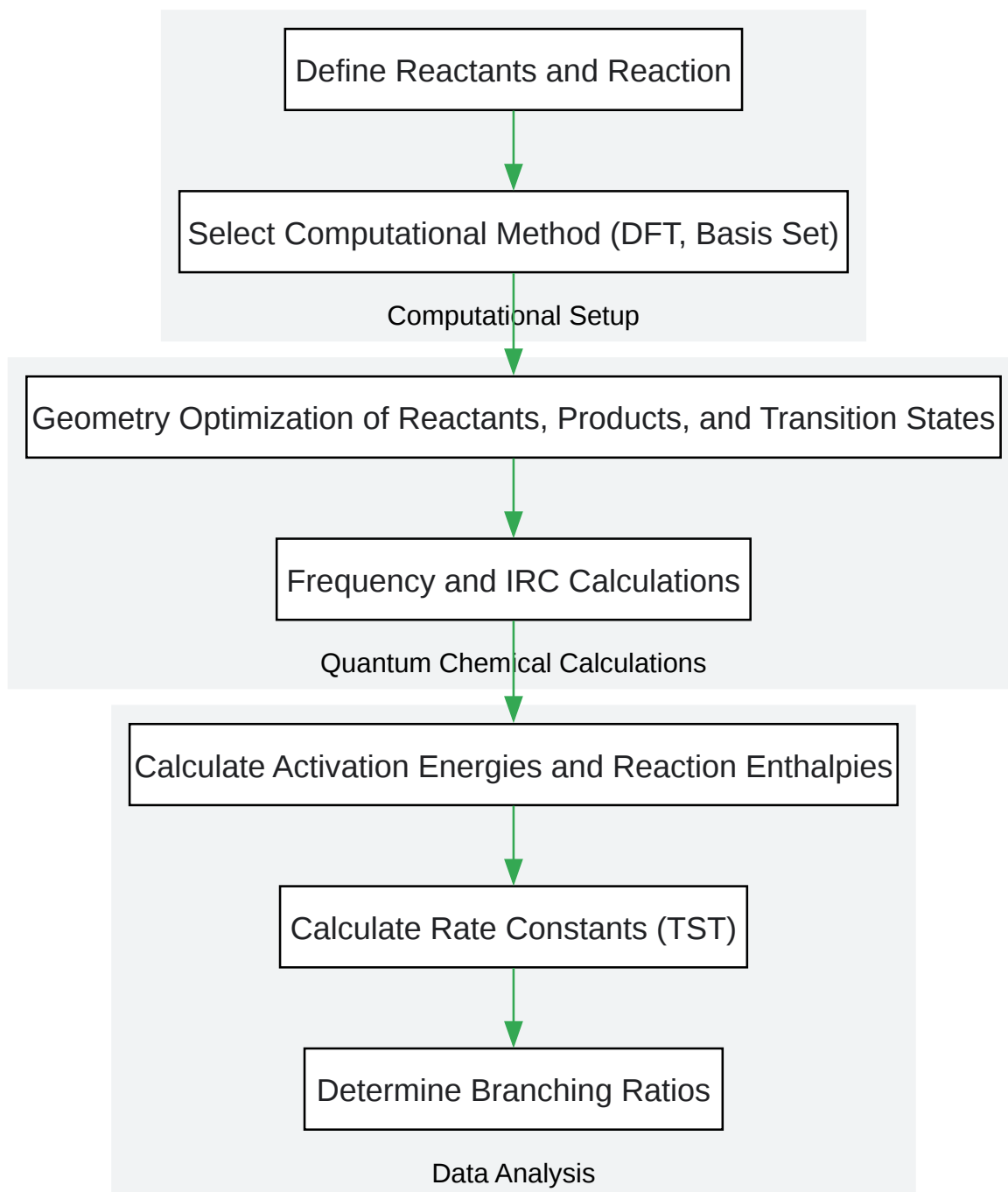


Figure 2: General Workflow for an In-Silico Reactivity Study

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Caption: A generalized workflow for conducting an in-silico study of chemical reactivity.

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